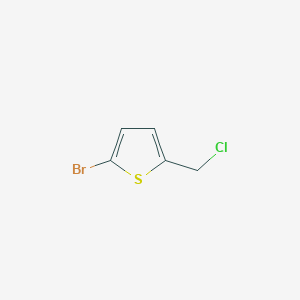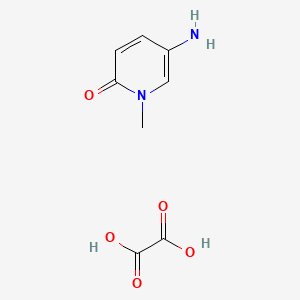
N,N-dimethyl-4-sulfamoylbenzamide
Vue d'ensemble
Description
N,N-dimethyl-4-sulfamoylbenzamide, also known as DMSA, is an organic compound with a wide range of applications in scientific research. It is a water-soluble, non-toxic, and odorless compound. DMSA is used in a variety of applications, including as a chelating agent, an antioxidant, and a reducing agent. It has been used in laboratory experiments to study the effects of oxidative stress, as well as to identify and quantify metals in biological samples. DMSA has also been used to study the effects of metals on cell growth, cell metabolism, and other biochemical and physiological processes.
Applications De Recherche Scientifique
Synthesis and Labeling
- N,N-dimethyl-4-sulfamoylbenzamide derivatives have been used in the synthesis of tritium-labeled compounds for biochemical studies. For example, N-((R)-1-((S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)-3-methyl-1-oxobutan-2-yl)-3-sulfamoylbenzamide, a potent C-C chemokine receptor 1 (CCR1) antagonist, was successfully labeled with tritium using an organoiridium catalyst, allowing for detailed study of its binding and interaction patterns (Yang et al., 2015).
Environmental Applications
- This compound derivatives have been employed in environmental science, particularly in the removal of heavy metals from aqueous solutions. N-(((2-((2-aminoethyl)amino)ethyl)amino)methyl)-4-sulfamoylbenzamide was impregnated into the hydrous zirconium oxide matrix to create a composite material used for the efficient removal of Ni(II) from the aqueous environment. The composite demonstrated high removal efficiency under optimized conditions and was studied for its adsorption capacity and kinetics, highlighting its potential for heavy metal remediation in water bodies (Rahman & Nasir, 2019).
Chemical Analysis and Detection
- Compounds with the this compound moiety have been utilized in analytical chemistry for the detection and quantification of various elements. A spectrophotometric method was developed using 4-chloro-N-(2,6-dimethylphenyl)-2-hydroxy-5-sulfamoylbenzamide for the determination of trace amounts of Zr(IV) in environmental and biological samples. The method demonstrated high sensitivity, selectivity, and practical applicability, illustrating the potential of such compounds in analytical methodologies (Al-Kady, 2012).
Spectroscopic Characterization and Sensor Development
- 4-chloro-N-(2,6-dimethylphenyl)-2-hydroxy-5-sulfamoylbenzamide has been used in the construction of carbon potentiometric sensors for the selective determination of zirconium ions. These sensors exhibited good selectivity and sensitivity, highlighting the potential of this compound derivatives in the development of novel chemical sensors for environmental monitoring and industrial applications (Mohamed et al., 2020).
Propriétés
IUPAC Name |
N,N-dimethyl-4-sulfamoylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-11(2)9(12)7-3-5-8(6-4-7)15(10,13)14/h3-6H,1-2H3,(H2,10,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PATCOXOSYWGZRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60438587 | |
| Record name | N,N-dimethyl-4-sulfamoylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38576-77-1 | |
| Record name | N,N-dimethyl-4-sulfamoylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














